N-(cyclohexylmethyl)-3-methylbenzamide
Description
N-(Cyclohexylmethyl)-3-methylbenzamide is an aromatic amide derivative characterized by a 3-methylbenzamide backbone linked to a cyclohexylmethyl group via an amide bond. The cyclohexylmethyl substituent introduces steric bulk and lipophilicity, which may influence its reactivity, solubility, and interactions in chemical or biological systems. This compound is structurally analogous to other benzamide derivatives studied as directing groups in metal-catalyzed C–H functionalization reactions or as intermediates in organic synthesis .
Properties
IUPAC Name |
N-(cyclohexylmethyl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-12-6-5-9-14(10-12)15(17)16-11-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXOMXYORMPBJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(cyclohexylmethyl)-3-methylbenzamide and related compounds:
Key Observations:
Steric and Electronic Effects :
- The cyclohexylmethyl group in the target compound imposes greater steric hindrance compared to smaller substituents (e.g., cyclopentyl) or flexible hydroxyalkyl groups. This may reduce its efficacy as a directing group in C–H activation, where precise metal coordination is critical .
- In contrast, the N,O-bidentate analog (N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) forms stable 5-membered chelate rings with transition metals, enabling efficient C–H functionalization .
Synthetic Accessibility :
- The hydroxy-substituted benzamide derivatives are synthesized via acid chloride-amine coupling (62% yield) or carboxylic acid activation (11% yield using DCC/DMAP) . The cyclohexylmethyl analog would likely follow similar routes, though steric bulk might lower yields.
Spectroscopic Differentiation :
- The cyclohexylmethyl group would produce distinct NMR signals (e.g., upfield shifts for cyclohexyl protons at δ ~1.0–2.0 ppm) compared to the hydroxyalkyl analog (δ ~3.6 ppm for CH2OH) . IR spectra would lack the O–H stretch (~3340 cm⁻¹) seen in hydroxy-substituted analogs.
Functional Versatility: Hydroxy- or amino-substituted benzamides excel in catalysis due to chelation, while lipophilic analogs (e.g., cyclohexylmethyl) may find use in materials science (e.g., nucleating agents) or medicinal chemistry (e.g., passive membrane diffusion) .
Research Implications and Gaps
Catalytic Potential: The absence of a directing group (e.g., hydroxyl or pyridyl) in this compound limits its utility in C–H activation but positions it as a candidate for studying steric effects in ligand design.
Structural Characterization :
X-ray crystallography (utilizing programs like SHELXL and WinGX ) would clarify the conformational preferences of the cyclohexylmethyl group and its impact on crystal packing.
Comparative Performance : Direct comparisons with analogs like N-cyclopentyl-3-methylbenzamide could reveal how ring size and substituent rigidity affect solubility or bioactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
